![molecular formula C11H12N2O4 B11702206 4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11702206.png)
4-{[3-(Methylamino)-3-oxopropanoyl]amino}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(METHYLCARBAMOYL)ACETAMIDO]BENZOIC ACID typically involves the acylation of 4-aminobenzoic acid with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the acetamido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(METHYLCARBAMOYL)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated benzoic acids.
Scientific Research Applications
4-[2-(METHYLCARBAMOYL)ACETAMIDO]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(METHYLCARBAMOYL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The compound’s effects are mediated through its binding to active sites on proteins or other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-[2-(METHYLCARBAMOYL)ACETAMIDO]BENZOIC ACID.
4-nitrobenzoic acid: Another benzoic acid derivative with different functional groups.
4-hydroxybenzoic acid: Contains a hydroxyl group instead of an acetamido group.
Uniqueness: 4-[2-(METHYLCARBAMOYL)ACETAMIDO]BENZOIC ACID is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This substitution allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-[[3-(methylamino)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-9(14)6-10(15)13-8-4-2-7(3-5-8)11(16)17/h2-5H,6H2,1H3,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
WMWZFNULYKDXKX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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